
Tert-butyl (2-(4-bromoindolin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to an indole moiety, which is further substituted with a bromo group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Carbamate Formation: The brominated indole is reacted with tert-butyl chloroformate and a base such as triethylamine to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of indole-based biological activities, such as enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The bromo group can enhance binding affinity and specificity by forming halogen bonds with target proteins.
Comparison with Similar Compounds
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: can be compared with other indole derivatives such as:
tert-Butyl N-[2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
tert-Butyl N-[2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Contains a fluoro group, which can influence its electronic properties and interactions with biological targets.
tert-Butyl N-[2-(4-methyl-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Features a methyl group, which can alter its steric and hydrophobic characteristics.
The uniqueness of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2,3-dihydroindol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-8-10-18-9-7-11-12(16)5-4-6-13(11)18/h4-6H,7-10H2,1-3H3,(H,17,19) |
InChI Key |
AILMVAZIIAWZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


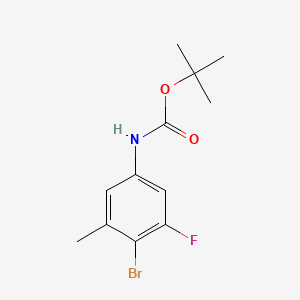
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
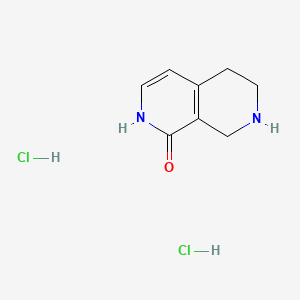
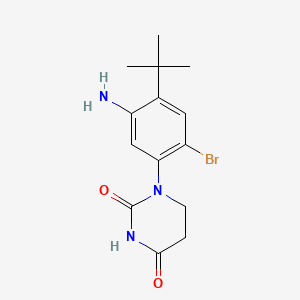
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
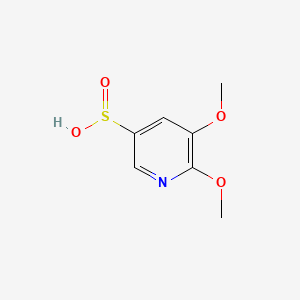
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
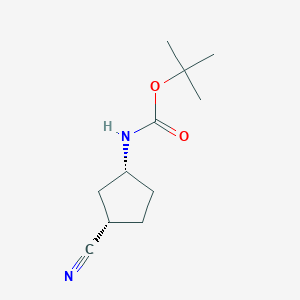

![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
